2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate
Description
Properties
CAS No. |
84788-02-3 |
|---|---|
Molecular Formula |
C18H18N5S.C2H3O2 C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(E)-N-[(E)-(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;acetate |
InChI |
InChI=1S/C18H18N5S.C2H4O2/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OWCGXKHEAXZCBC-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1/C=N/N=C\3/N(C4=CC=CC=C4S3)C)C |
Canonical SMILES |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of 1,3-dihydro-1,3-dimethyl-2H-benzimidazole through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Azo Coupling Reaction: The benzimidazole intermediate is then subjected to an azo coupling reaction with a diazonium salt derived from 3-methylbenzothiazole. This step forms the azo linkage between the benzimidazole and benzothiazole rings.
Acetylation: Finally, the resulting compound is acetylated to produce the acetate salt form.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of azo dyes and heterocyclic systems:
-
Nucleophilic substitution : The benzothiazolium moiety may undergo substitution at sulfur or nitrogen centers under basic conditions.
-
Acid-base interactions : The acetate counterion contributes to pH-dependent stability, affecting solubility in polar solvents .
-
Redox sensitivity : Azo linkages are prone to reduction (e.g., by thiols or light), potentially cleaving the -N=N- bond.
Stability and Degradation
Available data indicates:
-
Thermal stability : No melting point data reported, but acetate salts generally decompose at elevated temperatures .
-
Hydrolytic stability : Solubility in polar solvents suggests moderate stability under aqueous conditions.
-
Photostability : Azo dyes often degrade under UV exposure, though specific data for this compound is lacking.
Biological Interactions
While direct biological activity data is limited, structural analogs suggest:
-
Protein binding : The benzimidazolium core may interact with nucleic acids or enzymes via intercalation or hydrogen bonding .
-
Antimicrobial potential : Similar azo compounds exhibit antimicrobial effects, though specific testing is required.
Structural Comparisons
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The incorporation of the benzimidazole moiety in the structure of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate enhances its activity against a range of bacterial and fungal pathogens. Studies have shown that such compounds can inhibit the growth of resistant strains, making them potential candidates for new antimicrobial agents .
1.2 Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, its ability to inhibit specific kinases involved in tumor growth has been highlighted in recent research .
1.3 Antioxidant Activity
The antioxidant properties of this compound have been explored, with findings suggesting that it can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases, including neurodegenerative disorders .
Material Science
2.1 Dye Applications
The azo group present in the compound allows for its use as a dye or pigment in various applications, including textiles and plastics. Its stability and vibrant color make it suitable for commercial dyeing processes. Research has focused on optimizing its application to enhance colorfastness and reduce environmental impact during synthesis and application .
2.2 Photovoltaic Materials
Recent studies have investigated the use of this compound in organic photovoltaic devices due to its electronic properties. The compound's ability to absorb light efficiently and facilitate charge transfer makes it a candidate for improving the efficiency of solar cells .
Environmental Applications
3.1 Heavy Metal Ion Detection
The compound has potential applications in environmental monitoring, particularly in detecting heavy metal ions in water sources. Its structure allows it to bind selectively with certain metal ions, providing a basis for developing sensitive detection methods that could be used in field tests .
3.2 Bioremediation
There is ongoing research into using this compound as part of bioremediation strategies to remove pollutants from contaminated sites. Its ability to interact with various organic pollutants suggests it could play a role in enhancing microbial degradation processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and activities of the target compound with related derivatives:
Structure-Activity Relationships (SAR)
- Benzimidazole Core : Essential for binding to biological targets (e.g., kinases, microbial enzymes) due to purine-like structure .
- Substituent Effects: Electron-withdrawing groups (e.g., CF3 in 2-(trifluoromethyl)benzimidazole) enhance reactivity, while electron-donating groups (e.g., methyl in the target compound) improve lipophilicity .
Biological Activity
The compound 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate is a novel derivative that combines the structural features of benzimidazole and benzothiazole moieties. This combination is significant due to the well-documented biological activities associated with both classes of compounds, including antimicrobial, antiviral, anticancer, and antioxidant properties.
Synthesis and Structural Characterization
Synthesis of this compound typically involves a multi-step process that includes the formation of the benzimidazole core followed by the introduction of the azo linkage and subsequent functionalization with the methylbenzothiazolium group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure.
Antioxidant Activity
Research indicates that benzimidazole derivatives exhibit notable antioxidant properties. For instance, studies have shown that compounds similar to our target compound can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often measured using assays like DPPH radical scavenging and EROD enzyme activity assessments. These studies reveal moderate to high antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
| Compound | DPPH Scavenging Activity (IC50 µM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| BHT | 23.4 | 85 |
| Compound A | 19.7 | 78 |
| Compound B | 13.9 | 82 |
| Target Compound | TBD (To Be Determined) | TBD |
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The target compound's biological profile suggests potential efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to our target have shown significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.5 | Ciprofloxacin |
| Escherichia coli | 1.0 | Norfloxacin |
| Mycobacterium tuberculosis | 0.19 | Fluoroquinolone |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied, particularly in relation to their ability to induce apoptosis in cancer cells. Recent findings indicate that similar compounds can sensitize cancer cells to radiation therapy by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Case Studies
- Study on Antioxidant Properties : A study synthesized several benzimidazole derivatives and evaluated their antioxidant activities through DPPH scavenging assays, demonstrating that certain modifications significantly enhanced their efficacy .
- Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of a series of benzimidazole derivatives against clinical isolates of bacteria. The results indicated that specific structural modifications led to improved activity against resistant strains .
- Anticancer Mechanisms : A recent investigation into the anticancer mechanisms revealed that a derivative similar to our target compound induced apoptosis in melanoma cells via ROS generation and subsequent activation of p53 signaling pathways .
Q & A
Basic: What are the standard synthetic routes for this azo-benzothiazolium-benzimidazole hybrid compound?
Methodological Answer:
The compound can be synthesized via azo-coupling reactions between benzothiazolium precursors and benzimidazole derivatives. A common approach involves:
- Reacting 3-methylbenzothiazolium acetate with a diazonium salt derived from 1,3-dimethyl-2H-benzimidazole under basic conditions (pH 8–10) to form the azo linkage .
- Alternative routes include condensation of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate to generate the benzothiazole core, followed by functionalization with a benzimidazole-azo moiety .
- Key parameters: Temperature control (0–5°C during diazotization), solvent selection (DMF or ethanol), and purification via recrystallization .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the azo (-N=N-) bond via absorption bands in the 450–550 nm range, typical for π→π* transitions in conjugated azo systems .
- NMR Spectroscopy : Use - and -NMR to resolve methyl groups (δ 2.5–3.5 ppm for benzothiazolium CH) and aromatic protons (δ 7.0–8.5 ppm for benzimidazole/benzothiazole rings) .
- Elemental Analysis (CHN) : Validate stoichiometry (e.g., CHNS·CHCOO) with <0.3% deviation between calculated and observed values .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M] at m/z 408.12) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Catalyst Screening : Test bases like triethylamine or KCO to enhance azo-coupling efficiency. Evidence suggests trimethylamine increases yields by 15–20% in benzothiazole-acetate syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Purification Strategies : Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) followed by recrystallization from methanol to isolate high-purity crystals (>95%) .
Advanced: How should contradictory UV-Vis and NMR data be resolved during structural validation?
Methodological Answer:
- Cross-Validation : Combine NMR with IR spectroscopy to detect functional groups (e.g., C=O stretch at 1680–1720 cm for acetate) and confirm absence of impurities .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to simulate -NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate tautomeric forms or protonation state errors .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, particularly for azo/imidazolium tautomerism .
Advanced: What strategies are recommended for evaluating biological activity in academic research?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Azo compounds often show MIC values <50 µg/mL due to membrane disruption .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) indicate benzothiazole-azo derivatives inhibit topoisomerase II at IC ~10–20 µM .
- Fluorescence Studies : Explore applications as sensors by measuring emission shifts (e.g., λ 550–600 nm) in the presence of metal ions (Cu, Fe) .
Advanced: How can computational methods aid in designing derivatives with enhanced properties?
Methodological Answer:
- QSAR Modeling : Use Molsoft or Schrödinger Suite to correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with bioactivity .
- Docking Simulations : Target enzymes like COX-2 or β-lactamase using AutoDock Vina. Azo-benzothiazolium hybrids show binding energies ≤−8.0 kcal/mol due to π-π stacking with active-site residues .
- Reaction Path Analysis : Apply quantum chemical methods (e.g., NEB calculations) to identify rate-limiting steps in synthesis, such as azo bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
